molecular formula C12H12N2O2 B347448 5-phenethyl-1H-pyrazole-3-carboxylic Acid CAS No. 595610-56-3

5-phenethyl-1H-pyrazole-3-carboxylic Acid

Cat. No.: B347448
CAS No.: 595610-56-3
M. Wt: 216.24 g/mol
InChI Key: HHEBXMNODWRUEV-UHFFFAOYSA-N
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Description

5-Phenethyl-1H-pyrazole-3-carboxylic acid (CAS 595610-56-3) is a high-purity pyrazole derivative offered for research and development applications. With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol , this compound serves as a versatile building block in organic synthesis and medicinal chemistry. This compound is characterized by its pyrazole core, a privileged scaffold in drug discovery, substituted with a phenethyl group and a carboxylic acid functionality. The carboxylic acid group provides a handle for further derivatization, allowing researchers to create a wide array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The solid should be stored sealed in a dry environment at 2-8°C to ensure stability . Safety Information: This product is labeled with the GHS07 pictogram and carries the signal word "Warning." Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should wear appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions . Disclaimer: This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity, purity, and for adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEBXMNODWRUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474116
Record name 5-phenethyl-1H-pyrazole-3-carboxylic Acid
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-56-3
Record name 5-(2-Phenylethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595610-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-phenethyl-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Phenethyl 1h Pyrazole 3 Carboxylic Acid and Its Structural Analogues

Established Synthetic Routes to Pyrazole-3-carboxylic Acid Frameworks

The synthesis of the pyrazole (B372694) core is a well-established area of heterocyclic chemistry, with several robust methods being foundational. These routes are crucial for creating the basic framework upon which further functionalization, such as the addition of a phenethyl group, can be achieved.

Condensation Reactions Utilizing Hydrazines and 1,3-Dicarbonyl Precursors

The most classic and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.comnih.govbeilstein-journals.orgrsc.org This approach is valued for its straightforwardness and the ready availability of the starting materials. mdpi.com

The reaction proceeds via a cyclocondensation mechanism. The hydrazine, acting as a bidentate nucleophile, attacks the two carbonyl carbons of the 1,3-dicarbonyl precursor, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrazole ring. A general representation of this reaction is the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, where a substituted ethyl-2,4-dioxobutanoate is treated with hydrazine hydrate (B1144303). nih.gov

A significant challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.comnih.gov The nucleophilic attack can initiate at either of the carbonyl groups, leading to different substitution patterns on the final pyrazole ring. For instance, the reaction of methylhydrazine with an unsymmetrical diketone can yield both the 1,3- and 1,5-disubstituted pyrazole products. beilstein-journals.org

Table 1: Examples of 1,3-Dicarbonyl Precursors in Pyrazole Synthesis

1,3-Dicarbonyl Precursor Hydrazine Resulting Pyrazole Framework Reference(s)
Ethyl 2,4-dioxo-4-phenylbutanoate Hydrazine hydrate Ethyl 5-phenyl-1H-pyrazole-3-carboxylate nih.gov
1,3-Diketones Substituted Hydrazines Polysubstituted pyrazoles mdpi.com
Ethyl 4,4,4-trifluoro-3-oxobutanoate N'-benzylidene tolylsulfonohydrazides 5-aryl-3-trifluoromethyl pyrazoles mdpi.com
Acetylacetone derivatives Substituted Hydrazines 1,3,5-substituted pyrazoles mdpi.com

Cycloaddition Strategies for Pyrazole Ring Assembly

Cycloaddition reactions represent another powerful and versatile strategy for assembling the pyrazole ring. rsc.org Among these, the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is particularly prominent. rsc.orgrsc.orgnih.gov

This methodology typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines, often generated in situ from hydrazonyl chlorides, serve as the 1,3-dipole. nih.govthieme.de These are then reacted with alkynes or alkyne surrogates, which act as the two-carbon dipolarophile, to construct the five-membered pyrazole ring. rsc.orgnih.gov This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

A notable variation is the base-mediated [3+2] cycloaddition of hydrazones with vinyl sulfoxides, which provides an efficient, transition-metal-free route to 1,3-diaryl-1H-pyrazoles. rsc.orgrsc.org Multicomponent reactions that embed these cycloadditions into a one-pot process have further expanded the synthetic utility of this approach. nih.govbeilstein-journals.org

Regioselective Synthesis of 5-Substituted Pyrazole-3-carboxylic Acids

Achieving regiocontrol is a critical aspect of synthesizing specifically substituted pyrazoles like 5-phenethyl-1H-pyrazole-3-carboxylic acid. The ability to direct substituents to desired positions on the pyrazole ring is essential for creating compounds with specific properties.

Control over Substitution Pattern in Pyrazole Ring Formation

The regioselectivity of pyrazole synthesis, particularly in condensation reactions, can be significantly influenced by several factors, including the choice of solvent and the nature of the reactants. organic-chemistry.orgacs.org

Research has demonstrated that the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP), dramatically improves the regioselectivity of the condensation between 1,3-diketones and arylhydrazines. organic-chemistry.org These solvents can favor the formation of one regioisomer over the other, leading to yields of the desired product as high as 98%. organic-chemistry.org In contrast, polar protic solvents like ethanol (B145695) often result in mixtures of isomers. organic-chemistry.org

The nature of the hydrazine reactant is also a key determinant of regioselectivity. A study on the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles found that the reaction outcome depends on whether the hydrazine is used as a free base or as a hydrochloride salt. acs.org Using arylhydrazine hydrochlorides selectively yielded the 1,3-regioisomer, whereas the corresponding free hydrazine base led exclusively to the 1,5-regioisomer. acs.org This control is attributed to the different reaction mechanisms dictated by the protonation state of the hydrazine. Steric hindrance from bulky substituents on either the dicarbonyl compound or the hydrazine can also direct the reaction pathway, favoring the less sterically hindered product. beilstein-journals.org

Table 2: Influence of Reaction Conditions on Regioselectivity

Reactants Solvent Additive/Condition Predominant Regioisomer Reference(s)
1,3-Diketone + Arylhydrazine N,N-Dimethylacetamide (DMAc) Room Temperature High regioselectivity for 1-aryl-3,4,5-substituted pyrazole organic-chemistry.org
1,3-Diketone + Arylhydrazine Ethanol Reflux Mixture of regioisomers organic-chemistry.org
Trichloromethyl enone + Arylhydrazine hydrochloride Methanol (B129727) Reflux 1,3-regioisomer acs.org
Trichloromethyl enone + Arylhydrazine (free base) Methanol Room Temperature 1,5-regioisomer acs.org

Integration of the Phenethyl Moiety in Pyrazole Synthesis

To synthesize the target molecule, this compound, the phenethyl group must be incorporated into the pyrazole framework. This can be achieved by selecting an appropriate 1,3-dicarbonyl precursor that already contains the phenethyl moiety.

A viable synthetic route starts with the Claisen condensation between a ketone bearing the phenethyl group, such as 4-phenylbutan-2-one, and a source of the carboxylate group, like diethyl oxalate. This reaction, typically carried out in the presence of a base like sodium ethoxide, would form the key 1,3-dicarbonyl intermediate, specifically ethyl 2,4-dioxo-6-phenylhexanoate. nih.gov

This intermediate can then be subjected to a cyclization reaction with hydrazine hydrate. nih.gov The hydrazine will react with the two carbonyl groups of the hexanoate (B1226103) derivative to form the pyrazole ring. The reaction is designed to selectively place the phenethyl group at the 5-position and the carboxylate group at the 3-position, which after hydrolysis of the ester, yields the final product, this compound.

Sustainable and Green Chemistry Approaches in Pyrazole Carboxylic Acid Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.gov These approaches focus on using less hazardous materials, improving energy efficiency, and reducing waste. nih.govresearchgate.net

One significant green strategy is the use of environmentally benign solvents, with water being an ideal choice. acs.org Multicomponent reactions (MCRs) for synthesizing pyrazoles have been successfully carried out in aqueous media, which simplifies product isolation and reduces reliance on volatile organic solvents. acs.org Ethanol is another renewable solvent utilized in green pyrazole synthesis protocols. jetir.org

Solvent-free reaction conditions represent another major advancement. researchgate.net Techniques such as grinding reactants together, sometimes with a catalytic amount of a substance like ammonium (B1175870) chloride, can efficiently produce pyrazoles without the need for any solvent, thus minimizing waste. researchgate.netjetir.org The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to accelerate reaction times and improve yields, often under solvent-free or aqueous conditions. researchgate.net

The development of reusable and sustainable catalysts is also a key area of green pyrazole synthesis. Heterogeneous catalysts, including those derived from natural sources like modified asphalt, have been developed for the synthesis of pyrazole derivatives. rsc.org These catalysts are easily separated from the reaction mixture and can be recycled multiple times, making the process more economical and sustainable. rsc.org

Table 3: Overview of Green Synthetic Approaches for Pyrazoles

Green Chemistry Approach Example Advantages Reference(s)
Use of Green Solvents Synthesis of pyrazolones in water Reduced environmental impact, simplified workup acs.org
Solvent-Free Synthesis Grinding of reactants for NH-pyrazoles Minimized waste, operational simplicity researchgate.net
Benign Catalysts Ammonium chloride as a catalyst for Knorr synthesis Cost-effective, environmentally friendly jetir.org
Recyclable Catalysts Natural asphalt-based heterogeneous catalyst Reusable, sustainable, high efficiency rsc.org
Multicomponent Reactions One-pot synthesis of pyrazolones High atom economy, reduced number of steps researchgate.netacs.org
Energy Efficiency Microwave and ultrasonic assistance Faster reactions, improved yields researchgate.net

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. eresearchco.comrsc.org The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating. eresearchco.com

This methodology is highly effective for the synthesis of pyrazole derivatives. rsc.orgnih.gov For instance, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a fundamental step in forming the pyrazole ring, can be dramatically expedited. degres.euresearchgate.net In a typical procedure, a mixture of a β-ketoester and a hydrazine can be irradiated in a microwave reactor, often in the presence of a catalyst or in a solvent-free setting, to yield the corresponding pyrazole ester. rsc.orgresearchgate.net One-pot, three-component reactions under microwave irradiation have also been developed, combining aldehydes, ketones, and hydrazines to produce pyrazoline intermediates, which are then oxidized to pyrazoles. researchgate.net

For the specific synthesis of ethyl 5-phenethyl-1H-pyrazole-3-carboxylate, a precursor to the target acid, a mixture of ethyl 2,4-dioxo-6-phenylhexanoate and hydrazine hydrate could be subjected to microwave irradiation. This approach is expected to significantly shorten the reaction time from hours to minutes. rsc.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

MethodTypical Reaction TimePower/TemperatureYieldReference
Conventional Heating (Reflux)1-24 hours60-120 °CModerate to Good degres.euresearchgate.net
Microwave Irradiation2-30 minutes100-360 W / 75-150 °CGood to Excellent rsc.orgnih.govdegres.eu

Ultrasound-Assisted Synthesis of Pyrazole Derivatives

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation, growth, and collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. degres.euresearchgate.net This green chemistry approach often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. rsc.orgnih.gov

The application of ultrasound has been successfully demonstrated in the synthesis of various pyrazole derivatives. rsc.orgmdpi.comijprajournal.com It is particularly effective for multicomponent reactions and cyclocondensation reactions. For example, the synthesis of pyrazolo[3,4-b]quinolone derivatives has been achieved in high yields by the ultrasound-assisted reaction of an aldehyde, an aniline, and a pyrazolone (B3327878) in the presence of an acid catalyst in water. ijprajournal.com Similarly, pyrazoline derivatives have been synthesized via a one-pot, two-step methodology under ultrasonic irradiation. nih.govdergipark.org.tr The Vilsmeier-Haack formylation of hydrazones to produce pyrazole-4-carbaldehydes is also significantly accelerated by ultrasound. degres.eu

In the context of synthesizing the this compound precursor, a mixture of ethyl 2,4-dioxo-6-phenylhexanoate, hydrazine, and a suitable catalyst in an aqueous or alcoholic medium could be irradiated with ultrasound to promote the cyclization reaction efficiently. nih.govresearchgate.net

Table 2: Examples of Ultrasound-Assisted Pyrazole Synthesis

Reaction TypeCatalyst/SolventTimeYieldReference
Three-component synthesis of pyrazoloquinolonesMethanesulfonic acid / Water~1-2 hours85-94% ijprajournal.com
Vilsmeier-Haack FormylationEthanol10-60 minutes80-92% degres.eu
Synthesis of pyrazolone derivativesEthanol30 minutesHigh researchgate.netresearchgate.net

Nanocatalysis in Pyrazole Ring Formation

The use of nanocatalysts represents a significant advancement in organic synthesis, offering benefits such as high surface area-to-volume ratio, enhanced catalytic activity, greater selectivity, and ease of recovery and reusability. taylorfrancis.comnih.gov Various nanocatalysts have been developed for the synthesis of pyrazole derivatives, often enabling reactions under greener conditions. mdpi.com

Examples of effective nanocatalysts include metal oxides like nano-ZnO and magnetic nanoparticles such as CoFe₂O₄@SiO₂-HClO₄. mdpi.comeurjchem.com Nano-ZnO has been used for the efficient condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com Core-shell nanocatalysts, like Ag/La-ZnO, have been employed in four-component reactions to produce 4H-pyrano[2,3-c]pyrazoles under solvent-free grinding conditions. nih.gov Similarly, a yolk-shell magnetic nanocatalyst (YS-Fe₃O₄@PMO/IL-Cu) has proven effective for synthesizing dihydropyrano[2,3-c]pyrazoles under ultrasonic irradiation in water. nih.gov These catalysts facilitate key reaction steps, including condensation and cyclization, leading to the desired pyrazole core with high efficiency. researchgate.neteurjchem.com

For the synthesis of this compound, a suitable nanocatalyst could be employed to catalyze the cyclocondensation of ethyl 2,4-dioxo-6-phenylhexanoate with hydrazine, potentially under mild, solvent-free, or aqueous conditions, thereby enhancing the sustainability of the process.

Table 3: Nanocatalysts in Pyrazole Synthesis

NanocatalystReaction TypeConditionsKey AdvantagesReference
Nano-ZnOCondensationControlledHigh yield (95%) mdpi.com
Ag/La-ZnO core-shellFour-componentSolvent-free, grindingHigh efficiency, reusability nih.gov
CoFe₂O₄@SiO₂-HClO₄Three-componentSolvent-free, microwaveMagnetically recoverable, rapid researchgate.neteurjchem.com
YS-Fe₃O₄@PMO/IL-CuFour-componentWater, ultrasoundRecyclable, high yields nih.gov

Solvent-Free and Water-Mediated Reaction Conditions

Adherence to the principles of green chemistry has promoted the development of synthetic protocols that minimize or eliminate the use of volatile and toxic organic solvents. Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry), and reactions performed in water ("on-water" synthesis) are at the forefront of this movement. nih.govlongdom.org

Solvent-free conditions have been successfully applied to the synthesis of pyrazole derivatives. For example, highly substituted pyrano[2,3-c]pyrazoles have been synthesized in high yields via a five-component, solvent-free reaction catalyzed by montmorillonite (B579905) K10. mdpi.com Another approach involves the grinding of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate with a nanocatalyst at room temperature. nih.gov

Water as a reaction medium is also highly effective for pyrazole synthesis. Three-component reactions of enaminones, benzaldehyde, and hydrazine hydrochloride have been devised in water, offering a straightforward and sustainable route to 1-H-pyrazoles. longdom.org The unique properties of water can enhance reaction rates and selectivity. The synthesis of pyrazole-4-carbonitrile derivatives has also been achieved in aqueous media using a recyclable CuO/ZrO₂ catalyst. researchgate.net

The synthesis of the ester precursor to this compound could be envisioned under these green conditions, for instance, by grinding ethyl 2,4-dioxo-6-phenylhexanoate and hydrazine hydrate with a solid acid catalyst or by performing the cyclocondensation in water, possibly with catalytic additives to facilitate the reaction. longdom.orgbohrium.com

Multicomponent Reaction (MCR) Strategies for Pyrazole Assembly

Multicomponent reactions (MCRs) are one-pot processes where three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. mdpi.com MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity from simple precursors. nih.gov Numerous MCR strategies have been developed for the synthesis of diverse pyrazole scaffolds. beilstein-journals.orgnih.gov

A common MCR approach for pyrazoles involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclization with hydrazine. nih.gov For example, pyrazoles can be formed in a one-pot, three-component reaction of aldehydes, ketones, and hydrazines, which proceeds through a pyrazoline intermediate that is subsequently oxidized. researchgate.net Four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate are widely used to synthesize fused pyrazole systems like pyrano[2,3-c]pyrazoles. rsc.orgmdpi.com

A plausible MCR for a precursor to this compound could involve a three-component reaction of an appropriate enolate, an acylating agent, and hydrazine, which would form the substituted pyrazole ring in a single, efficient step. nih.gov Subsequent saponification would then yield the final carboxylic acid. beilstein-journals.org

Post-Synthetic Modifications and Purification Strategies for this compound

Following the initial synthesis of the pyrazole ring, which typically yields an ester derivative like ethyl 5-phenethyl-1H-pyrazole-3-carboxylate, post-synthetic modifications are necessary to arrive at the final carboxylic acid and to purify it.

The most critical post-synthetic modification is the hydrolysis of the ester group. This is commonly achieved by saponification, where the ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate salt and precipitate the carboxylic acid. beilstein-journals.orgnih.gov

Once synthesized, the crude this compound must be purified. Standard techniques for the purification of carboxylic acids are applicable. Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, aqueous ethanol, or toluene) is a common and effective method. nih.gov An alternative method involves acid-base extraction. The crude acid can be dissolved in an aqueous base (like sodium bicarbonate solution) to form its water-soluble salt. This solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral organic impurities. Subsequent acidification of the aqueous layer precipitates the pure carboxylic acid, which can be collected by filtration.

Further post-synthetic modifications of the carboxylic acid group can be performed to generate structural analogues. For instance, treatment with thionyl chloride can convert the carboxylic acid into the more reactive acid chloride. researchgate.netnih.gov This intermediate can then be reacted with various nucleophiles, such as alcohols or amines, to produce a diverse library of esters and amides, respectively. researchgate.netnih.govniscpr.res.in

Compound Reference Table

Chemical Reactivity and Derivatization Pathways of 5 Phenethyl 1h Pyrazole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C3 position of the pyrazole (B372694) ring is a versatile functional group that serves as a primary site for chemical modification. Its reactivity is typical of aromatic carboxylic acids, allowing for a range of derivatization reactions including esterification, amidation, and conversion to more reactive intermediates like acid halides.

Esterification Reactions of 5-Phenethyl-1H-pyrazole-3-carboxylic Acid

Ester derivatives of pyrazole-3-carboxylic acids are commonly synthesized for various applications. The esterification of this compound can be achieved through several standard methods. A highly effective and common approach involves a two-step process: first, the activation of the carboxylic acid to an acid chloride, followed by reaction with an appropriate alcohol. nih.gov This method is often preferred over direct acid-catalyzed esterification (Fischer esterification) for heterocyclic acids, as it proceeds under milder conditions and often gives higher yields.

For instance, pyrazole-3-carboxylic acid chlorides have been successfully reacted with a variety of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex ones, typically by refluxing in the presence of a catalytic amount of a base such as pyridine (B92270). nih.gov Another pathway involves the reaction of dioxo-esters with hydrazine (B178648) hydrate (B1144303) in glacial acetic acid to directly yield ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. semanticscholar.org

Table 1: Examples of Esterification Reactions on Pyrazole-3-Carboxylic Acid Scaffolds

ReactantReagents & ConditionsProductReference
4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideMethanol, pyridine (cat.), reflux, 4 hMethyl 4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate nih.gov
4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideEthanol, pyridine (cat.), reflux, 4 hEthyl 4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate nih.gov
Substituted ethyl-2,4-dioxo-4-phenyl butanoateHydrazine hydrate, glacial acetic acidEthyl 5-(substituted)-1H-pyrazole-3-carboxylate semanticscholar.org
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid chlorideVarious alcohols, Schotten-Baumann methodCorresponding esters

Amidation Reactions and Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound is a key transformation for creating compounds with potential biological activity. Similar to esterification, the most common route for amidation involves the conversion of the carboxylic acid to a more reactive species, typically the acid chloride. This intermediate readily reacts with primary or secondary amines to form the corresponding amide bond. organic-chemistry.org The reaction is often carried out in a suitable solvent with a base to neutralize the HCl generated.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using standard peptide coupling reagents, although the acid chloride method is frequently reported for this class of compounds. figshare.com Studies have shown the synthesis of a wide array of pyrazole amides by reacting pyrazole-3-carboxylic acid chlorides with various aliphatic and aromatic amines. organic-chemistry.org

Table 2: Examples of Amidation Reactions on Pyrazole-based Carboxylic Acids

ReactantReagents & ConditionsProduct TypeReference
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideVarious aliphatic and aromatic amines1H-Pyrazole-3-carboxamide derivatives organic-chemistry.org
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid chlorideAmines (e.g., octylamine, diethylamine) or ureasAmide and carbo-urea derivatives
5-Bromothiophene carboxylic acidtert-Butyl-3-amino-5-methylpyrazole-1-carboxylate, TiCl₄, pyridineThiophene-based pyrazole amide figshare.com
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acidStructure-based design with various aminesPotent NAMPT inhibitors researchgate.net

Formation of Acid Halides and Other Activated Carboxylic Acid Intermediates

The conversion of this compound into an acid halide, most commonly an acid chloride, is a crucial step for subsequent derivatization. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions with weak nucleophiles like alcohols and amines. The standard reagent used for this purpose is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). organic-chemistry.org

The resulting pyrazole-3-carbonyl chloride is a key intermediate that serves as a precursor for the synthesis of esters, amides, and other acyl derivatives. acs.org The stability of these pyrazole acid chlorides allows for their isolation before use in subsequent reactions. acs.org

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of carboxylic acids with potent organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is fundamentally an acid-base reaction. researchgate.net The acidic proton of the carboxylic acid group on the this compound would be rapidly abstracted by the organometallic reagent, which acts as a strong base. This deprotonation yields a carboxylate salt. researchgate.net The resulting negatively charged carboxylate is generally resistant to nucleophilic attack by another equivalent of the Grignard reagent. researchgate.net

However, the reactivity can be altered by first converting the carboxylic acid to an ester or an acid chloride. These derivatives readily react with Grignard reagents. Typically, the reaction of an ester with two or more equivalents of a Grignard reagent leads to the formation of a tertiary alcohol, via an intermediate ketone. acs.org Research on substituted pyrazole-3-carboxylic acid derivatives has shown that their reaction with methylmagnesium chloride can lead to a variety of products, including tertiary alcohols and other rearranged structures, indicating a complex reaction profile for these heterocyclic systems. niscpr.res.insemanticscholar.org For instance, the reaction can result in the formation of 3-(1-hydroxy-1-methylethyl)pyrazoles. niscpr.res.insemanticscholar.org

Transformations at the Pyrazole Nitrogen Atoms (N1 and N2)

The pyrazole ring of this compound contains a tautomeric proton that can reside on either the N1 or N2 nitrogen atom. This feature means that reactions such as alkylation or arylation can potentially yield a mixture of two regioisomers. The position of the substituent at C5 (the phenethyl group) and C3 (the carboxylic acid or its derivative) sterically and electronically influences the site of substitution.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are fundamental strategies for modifying the pyrazole core, often impacting the molecule's biological properties.

N-Alkylation: The alkylation of the pyrazole nitrogen is typically carried out by treating the pyrazole (or its ester derivative, as the acidic proton of the carboxylic acid would interfere) with an alkylating agent in the presence of a base. mdpi.com Common alkylating agents include alkyl halides or sulfates, while bases like potassium carbonate are frequently used. acs.org The choice of solvent and the steric bulk of the substituents on the pyrazole ring can influence the ratio of N1 to N2 alkylated products. For 3-substituted pyrazoles, alkylation often favors the N1 position. acs.org More recent methods have employed trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, where regioselectivity is primarily controlled by sterics. mdpi.comnih.gov

N-Arylation: N-arylation can be achieved using transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation (Ullmann condensation) using an aryl halide in the presence of a copper source and a ligand is a well-established method for various azoles, including pyrazoles. organic-chemistry.org Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, have also been developed for the N-arylation of unprotected nitrogen-rich heterocycles with arylboronic acids. nih.gov These reactions provide a powerful tool for introducing diverse aryl groups onto the pyrazole nitrogen.

Table 3: Examples of N-Substitution Strategies for Pyrazole Scaffolds

Reaction TypeReactant TypeReagents & ConditionsProduct TypeReference
N-AlkylationUnsymmetrical pyrazolesBenzylic/phenethyl trichloroacetimidates, CSA (Brønsted acid)Mixture of N-alkyl pyrazole regioisomers nih.gov
N-AlkylationEthyl 1H-pyrazole-3-carboxylateAlkylating agents, K₂CO₃Predominantly ethyl 1-substituted pyrazole-3-carboxylates acs.org
N-ArylationPyrazoles, Indazoles, etc.Aryl iodides/bromides, CuI, diamine ligandN-Aryl heterocycles organic-chemistry.org
N-Arylation (of C-halo-pyrazole)Substituted pyrazole halidesArylboronic acids, Pd precatalyst (P1 or P2), K₃PO₄Aryl-substituted pyrazoles (C-arylation) nih.gov
N-Arylation (of N-aryl pyrazole)N-aryl pyrazolesArylboronic acids, Co(hfacac)₂, CeSO₄ortho-Arylation of the N-aryl group

Investigation of Pyrazole N-H Tautomerism and its Influence on Reactivity

The pyrazole ring of this compound is subject to annular prototropic tautomerism, a phenomenon where a hydrogen atom can migrate between the two nitrogen atoms of the ring. This results in an equilibrium between two tautomeric forms: this compound and 3-phenethyl-1H-pyrazole-5-carboxylic acid. The position of this equilibrium is a critical factor as it directly influences the molecule's chemical reactivity and its interactions in biological systems. nih.govmdpi.com

The tautomeric preference is affected by several factors, including the nature of the substituents, the solvent, and the temperature. nih.gov For N-unsubstituted pyrazoles, this rapid proton exchange can lead to broadened signals in NMR spectroscopy for the carbons at positions 3 and 5. mdpi.com Theoretical studies and experimental data on substituted pyrazoles suggest that electron-donating groups on the pyrazole ring tend to favor the tautomer where the substituent is at the C3 position. rsc.org Conversely, electron-withdrawing groups may favor the C5-tautomer. rsc.org In the case of this compound, the interplay between the electron-donating nature of the phenethyl group and the electron-withdrawing carboxylic acid group will determine the predominant tautomer in a given environment.

The reactivity of the pyrazole is intrinsically linked to its tautomeric state. For instance, the nucleophilicity of the ring nitrogens and the susceptibility of the carbon positions to electrophilic or nucleophilic attack are altered depending on the location of the N-H proton. mdpi.com The basic pyridine-like nitrogen is typically the site of nucleophilic substitution. mdpi.com Furthermore, the presence of specific tautomers can be stabilized by intermolecular hydrogen bonding, either through self-association or with solvent molecules, which can lower the energetic barrier between the tautomeric forms. nih.govmdpi.com Understanding and controlling this tautomerism is therefore crucial for predictable synthetic derivatization.

Table 1: Factors Influencing Tautomeric Equilibrium in Pyrazoles

Factor Influence on Equilibrium Reference
Substituents Electron-donating groups (e.g., alkyl, amino) generally favor the C3-tautomer, while electron-withdrawing groups (e.g., carboxyl, nitro) favor the C5-tautomer. rsc.org
Solvent Dipolar aprotic solvents can slow the rate of tautomeric interconversion. Hydrogen-bonding solvents can stabilize specific tautomers by participating in hydrogen bond networks. nih.govmdpi.com
Temperature Lower temperatures can slow the proton exchange rate, sometimes allowing for the observation of individual tautomers by NMR. nih.gov

| Concentration | In non-polar solvents, pyrazoles can form self-associated dimers or trimers through hydrogen bonding, which can influence the tautomeric equilibrium. | wikipedia.org |

Modifications of the Pyrazole Ring at Non-Carboxylic Acid Positions

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). youtube.com Due to the electronic distribution within the ring, which is influenced by the two nitrogen atoms, electrophilic attack occurs preferentially at the C4 position. youtube.comyoutube.com This position exhibits the highest electron density, rendering it the most nucleophilic carbon atom in the ring. youtube.com Reactions such as halogenation and nitration are common EAS reactions performed on pyrazole scaffolds.

Halogenation: The introduction of a halogen atom at the C4 position can be achieved under mild conditions. Reagents like N-halosuccinimides (NCS, NBS, NIS) are effective for this transformation, often without the need for a catalyst. youtube.comacs.org For instance, reacting a pyrazole derivative with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or water can provide the 4-bromopyrazole in excellent yields. youtube.com

Nitration: Nitration of the pyrazole ring also selectively occurs at the C4 position. researchgate.net A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netmountainscholar.org For pyrazole-3-carboxylic acids, nitration under these conditions can lead to the corresponding 4-nitro derivative. mdpi.com The reaction conditions may need to be carefully controlled, as the presence of the deactivating carboxylic acid group and the activating phenethyl group can influence the reactivity of the ring.

Table 2: Representative Electrophilic Aromatic Substitution Reactions on Pyrazoles

Reaction Reagents and Conditions Product Reference
Halogenation (Bromination) N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄) or Water, Room Temperature 4-Bromopyrazole derivative youtube.com
Halogenation (Chlorination) N-Chlorosuccinimide (NCS), Dimethyl Sulfoxide (DMSO), Room Temperature 4-Chloropyrazole derivative acs.org

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 4-Nitropyrazole derivative | researchgate.netmountainscholar.org |

Cross-Coupling Reactions for Further Functionalization

The functionalization of the pyrazole ring can be significantly expanded through various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrazole core. To be utilized in these reactions, the pyrazole ring typically requires prior functionalization with a halide or a triflate group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazole (or pyrazole triflate) with a boronic acid or boronic ester. nih.govlibretexts.org It is a versatile method that tolerates a wide range of functional groups and is often carried out under mild conditions. nih.govlibretexts.org For example, a 4-bromopyrazole derivative can be coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate to yield 4-arylpyrazoles. mlsu.ac.in

Heck-Mizoroki Reaction: The Heck reaction couples a halopyrazole with an alkene to form a new C-C bond, resulting in an alkenyl-substituted pyrazole. This reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. The reaction of a 4-iodopyrazole (B32481) with an acrylate, for instance, can proceed efficiently to yield the corresponding 4-alkenylpyrazole.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for a halopyrazole. This method is known for its broad scope and tolerance of many functional groups. Various aryl, vinyl, and acyl groups can be introduced onto the pyrazole ring using this methodology.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with a halopyrazole, catalyzed by a palladium or nickel complex. The Negishi coupling is particularly useful for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and has been successfully applied to the synthesis of functionalized pyrazoles.

Table 3: Common Cross-Coupling Reactions for Pyrazole Functionalization

Reaction Coupling Partners Catalyst System (Example) Product Type Reference
Suzuki-Miyaura Halopyrazole + Boronic Acid/Ester Pd(PPh₃)₄, Na₂CO₃ Aryl/Vinyl Pyrazole nih.govmlsu.ac.in
Heck-Mizoroki Halopyrazole + Alkene Pd(OAc)₂, P(OEt)₃, Base Alkenyl Pyrazole
Stille Halopyrazole + Organostannane Pd(PPh₃)₄ Aryl/Vinyl/Acyl Pyrazole

| Negishi | Halopyrazole + Organozinc Reagent | Pd(0) or Ni(0) complex | Alkyl/Aryl/Vinyl Pyrazole | |

Chemical Transformations of the Phenethyl Side Chain

The phenethyl side chain of this compound offers additional sites for chemical modification, distinct from the pyrazole ring. These transformations can target the benzylic methylene (B1212753) group or the terminal phenyl ring.

Oxidation of the Benzylic Position: The carbon atom of the ethyl bridge that is directly attached to the pyrazole ring is a benzylic-like position. While less activated than a traditional benzylic position adjacent to a phenyl ring, it can still be susceptible to oxidation under certain conditions. More commonly, the benzylic position of the phenethyl group itself (the CH₂ group attached to the terminal phenyl ring) can be oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the alkyl chain at the benzylic position, converting it into a carboxylic acid. acs.orgresearchgate.net This would transform the phenethyl group into a benzyl (B1604629) group and ultimately a benzoic acid moiety attached to the pyrazole via a methylene bridge, or complete cleavage depending on the conditions. A more controlled oxidation could potentially yield a ketone at the benzylic position. youtube.com

Hydrogenation of the Phenyl Ring: The terminal phenyl group of the phenethyl side chain can be reduced to a cyclohexyl ring through catalytic hydrogenation. While aromatic rings are generally resistant to hydrogenation under conditions used for simple alkenes, they can be reduced using more active catalysts or harsher conditions. Catalysts such as rhodium on carbon or platinum oxides, often under elevated hydrogen pressure and temperature, are effective for this transformation. mountainscholar.org This reaction would convert this compound into 5-(2-cyclohexylethyl)-1H-pyrazole-3-carboxylic acid, significantly altering the lipophilicity and conformational properties of the side chain.

Electrophilic Substitution on the Terminal Phenyl Ring: The terminal phenyl ring of the phenethyl group can undergo its own electrophilic aromatic substitution reactions. As an alkyl-substituted benzene, it is activated towards electrophilic attack, and substitution will be directed to the ortho and para positions. Standard procedures for nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be applied, provided the reagents are compatible with the pyrazolecarboxylic acid moiety. This allows for the introduction of a wide range of functional groups onto the terminal aromatic ring of the side chain.

Table 4: Potential Transformations of the Phenethyl Side Chain

Transformation Target Site Reagents and Conditions (Example) Potential Product Reference
Benzylic Oxidation Benzylic CH₂ of phenethyl group KMnO₄, heat Pyrazolyl-acetic acid derivative researchgate.net
Catalytic Hydrogenation Terminal Phenyl Ring H₂, Rh/C or PtO₂, elevated pressure/temperature 5-(2-Cyclohexylethyl)-1H-pyrazole-3-carboxylic acid

| Electrophilic Substitution (Nitration) | Terminal Phenyl Ring (ortho, para positions) | HNO₃ / H₂SO₄ | 5-(Nitrophenethyl)-1H-pyrazole-3-carboxylic acid | youtube.com |

Advanced Spectroscopic and Diffraction Based Characterization of 5 Phenethyl 1h Pyrazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton and connectivity can be assembled.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Assignment

The structural assignment of 5-phenethyl-1H-pyrazole-3-carboxylic acid is achieved by detailed analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be reliably predicted based on data from analogous structures such as pyrazole-3-carboxylic acid, and by applying established substituent effects for the phenethyl group. thieme-connect.despectrabase.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenethyl group, the pyrazole (B372694) ring, and the acidic protons. The aromatic protons of the phenyl ring typically appear in the 7.20-7.35 ppm region. The two methylene (B1212753) groups (-CH₂CH₂-) of the phenethyl substituent would present as two triplets around 3.0 ppm, coupled to each other. A key diagnostic signal is the lone proton on the pyrazole ring (H-4), which would appear as a singlet, anticipated in the region of 6.5-7.0 ppm. The acidic protons of the carboxylic acid (COOH) and the pyrazole (N-H) are expected to be broad singlets at the downfield end of the spectrum (>10 ppm), and their positions can be highly dependent on solvent and concentration. princeton.edu

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. princeton.edu The carbons of the phenyl ring are expected in the 125-140 ppm range. The pyrazole ring carbons (C-3, C-4, and C-5) have characteristic shifts, with C-3 and C-5 appearing further downfield (e.g., ~140-155 ppm) than C-4 (e.g., ~105-110 ppm). The aliphatic carbons of the ethyl bridge would be found in the upfield region, typically between 25-40 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

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Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
COOH > 12.0 broad singlet
NH (pyrazole) > 13.0 broad singlet
Phenyl-H (ortho, meta, para) 7.20 - 7.35 multiplet
Pyrazole H-4 ~6.7 singlet
Ph-CH₂- ~3.1 triplet
Ph-CH₂-CH₂- ~3.0 triplet

Predicted ¹³C NMR Chemical Shifts for this compound

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Carbon Assignment Predicted Chemical Shift (ppm)
COOH ~168
Pyrazole C-3 ~145
Pyrazole C-5 ~150
Phenyl C-ipso ~141
Phenyl C-ortho, meta, para 126 - 129
Pyrazole C-4 ~107
Ph-CH₂- ~35
Ph-CH₂-CH₂- ~29

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Elucidation

To confirm the assignments made from 1D NMR and to establish the precise connectivity between different parts of the molecule, 2D NMR experiments are essential. nih.govhuji.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene signals of the phenethyl group, confirming their adjacency. No other COSY correlations are expected, as the pyrazole H-4 and the phenyl protons are separated by too many bonds to show typical through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the proton signal at ~6.7 ppm would correlate with the carbon signal at ~107 ppm, confirming their assignment as H-4 and C-4 of the pyrazole ring, respectively.

A correlation from the methylene protons of the phenethyl group to the C-5 carbon of the pyrazole ring, which definitively confirms that the phenethyl substituent is attached at the 5-position.

Correlations from the pyrazole H-4 proton to the C-3 and C-5 carbons, confirming the substitution pattern on the heterocyclic ring.

A correlation from the pyrazole H-4 proton to the carboxylic acid carbon (C-3), further solidifying the assignment.

Dynamic NMR Studies of Tautomeric Equilibria in Pyrazole Carboxylic Acids

Unsubstituted N-H pyrazoles, including pyrazole carboxylic acids, exist in solution as a mixture of rapidly interconverting tautomers. bohrium.comresearchgate.net In the case of this compound, the pyrazole N-H proton can reside on either of the two nitrogen atoms. This process is known as annular tautomerism.

Dynamic NMR spectroscopy is the primary technique used to study this equilibrium. bohrium.com At room temperature, the proton exchange between the two nitrogen atoms is often so fast on the NMR timescale that an averaged spectrum is observed. For instance, the C-3 and C-5 carbon signals appear as single, averaged peaks. However, by lowering the temperature, this exchange can be slowed. fu-berlin.de As the temperature decreases, the signals for the individual tautomers broaden, coalesce into a single broad peak, and finally resolve into separate signals for each distinct tautomer at very low temperatures. By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (equilibrium constant, KT) and the kinetic activation barrier for the proton transfer process. bohrium.com The relative populations of the tautomers are influenced by the electronic effects of the substituents; in this case, the electron-donating phenethyl group at C-5 and the electron-withdrawing carboxylic acid group at C-3 will influence which tautomer is more stable. fu-berlin.de

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.netnist.gov

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net Superimposed on this broad band, the N-H stretch of the pyrazole ring is expected, typically around 3100-3200 cm⁻¹. mdpi.com The C=O (carbonyl) stretch of the carboxylic acid gives a strong, sharp absorption, anticipated around 1700-1720 cm⁻¹. Other significant peaks include C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1450-1600 cm⁻¹ region, and the C-H stretching vibrations for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.

Expected IR Absorption Bands for this compound

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Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch Carboxylic Acid (dimer) 2500 - 3300 Strong, Very Broad
N-H stretch Pyrazole 3100 - 3200 Medium, Broad
C-H stretch Aromatic (sp²) 3000 - 3100 Medium
C-H stretch Aliphatic (sp³) 2850 - 2960 Medium
C=O stretch Carboxylic Acid 1700 - 1720 Strong, Sharp
C=N, C=C stretch Pyrazole, Phenyl 1450 - 1600 Medium to Strong

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₂N₂O₂), the exact molecular weight is 216.24 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 216. The fragmentation of this molecule would likely proceed through several characteristic pathways:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH radical, leading to a fragment ion at m/z 171 (M - 45). libretexts.org

Loss of CO₂: Decarboxylation can occur, leading to a fragment at m/z 172 (M - 44).

Benzylic Cleavage: The most characteristic fragmentation for a phenethyl group is the cleavage of the bond between the two ethyl carbons (β-cleavage) to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. The other part of the molecule would form a radical at m/z 125.

Alpha Cleavage: Cleavage of the bond between the phenyl ring and the ethyl group can lead to a fragment at m/z 139 (M - C₆H₅).

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of molecules like HCN (27 Da). nist.gov

Predicted Major Fragments in the Mass Spectrum of this compound

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m/z Identity Fragmentation Pathway
216 [M]⁺˙ Molecular Ion
171 [M - COOH]⁺ Loss of carboxyl radical
125 [M - C₇H₇]˙ Loss of tropylium radical (from β-cleavage)
91 [C₇H₇]⁺ Tropylium cation (Benzylic/β-cleavage)

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the expected solid-state arrangement can be inferred from studies on analogous pyrazole-carboxylic acids. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 5 Phenethyl 1h Pyrazole 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.comtandfonline.com DFT methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface. This is crucial for understanding how the molecule will interact with biological targets.

For instance, theoretical studies on the parent scaffold, 1H-pyrazole-3-carboxylic acid, have been performed using DFT methods like B3LYP and HSEh1PBE with the 6-311++G(d,p) basis set to calculate its optimized molecular structure. bohrium.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The accuracy of these computational methods is often validated by comparing the calculated parameters with experimental data, where available. A close agreement between theoretical and experimental values builds confidence in the computational model. bohrium.com

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. bohrium.com

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for 1H-pyrazole-3-carboxylic acid

BondB3LYP/6-311++G(d,p) (Gas)B3LYP/6-311++G(d,p) (Methanol)Experimental
N1-N21.3371.3331.330
N2-C31.3481.3531.354
C3-C41.4281.4251.439
C4-C51.3801.3831.373
Data sourced from a computational and experimental study on 1H-pyrazole-3-carboxylic acid. bohrium.com

Beyond DFT, other quantum mechanical methods are employed in pyrazole research. Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data to parameterize the model. q-chem.com These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC), offer high accuracy but are computationally very demanding, limiting their use to smaller molecules.

Semi-empirical methods represent a compromise between the rigor of ab initio techniques and the speed of classical force fields. q-chem.comqcware.com They use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to streamline calculations. q-chem.com Methods like PM3 (Parameterized Model number 3) can be used for initial geometry optimizations of pyrazole derivatives before employing more demanding computational techniques. qcware.com While less accurate than DFT or ab initio methods, they are well-suited for rapid screening of large numbers of molecules or for studying very large systems. q-chem.com

Conformational Analysis and Potential Energy Surface Mapping

Computational chemists map the conformational landscape by performing a potential energy surface (PES) scan. nih.gov This involves systematically rotating one or more key dihedral (torsional) angles and calculating the molecule's energy at each step, while allowing the rest of the molecule to relax. nih.goveurasianjournals.com For 5-phenethyl-1H-pyrazole-3-carboxylic acid, the key torsions would be:

The bond connecting the pyrazole ring to the ethyl group.

The C-C bond within the ethyl linker.

The resulting plot of energy versus dihedral angle reveals the lowest-energy conformers (energy minima) and the energy barriers to rotation between them. nih.gov For example, a computational scan might reveal that a "folded" conformation, where the phenyl ring is positioned over the pyrazole ring, is an energy minimum, while an extended or "open" conformation is higher in energy. qcware.com Identifying the global energy minimum conformation is essential for subsequent studies like molecular docking, as it often represents the most likely shape the molecule will adopt when binding to a target. github.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study its behavior over time in a more realistic environment, such as in water. eurasianjournals.com MD simulations use classical mechanics (a force field) to calculate the forces between atoms and solve Newton's equations of motion, generating a trajectory of how the molecule moves, vibrates, and changes shape. nih.gov

For a compound like this compound, MD simulations can reveal how its flexible phenethyl tail behaves in solution. The simulation can track the transitions between different conformations, showing how frequently each occurs and how long the molecule stays in a particular shape. This provides a dynamic view of conformational flexibility that static calculations cannot capture.

Furthermore, MD simulations explicitly model the surrounding solvent molecules (e.g., water), allowing for a detailed analysis of solvent effects. qcware.com The simulation can show how water molecules arrange themselves around the solute, forming hydrogen bonds with the carboxylic acid and pyrazole nitrogen atoms. This "hydration shell" can significantly influence the molecule's preferred conformation and its availability to interact with other molecules. qcware.com When a pyrazole derivative is studied in complex with a protein, MD simulations are also used to assess the stability of the binding pose obtained from docking. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and Root Mean Square Fluctuation (RMSF) of protein residues are monitored to ensure the interaction is stable over the simulation time, typically tens to hundreds of nanoseconds. nih.govchemrxiv.org

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the chemical reactivity of different parts of a molecule. Frontier Molecular Orbital (FMO) theory is a key tool, focusing on the HOMO and LUMO. The HOMO is where a molecule is most likely to donate electrons (nucleophilic site), while the LUMO is where it is most likely to accept electrons (electrophilic site). bohrium.com The spatial distribution of these orbitals indicates the probable sites for chemical reactions. For the pyrazole ring system, it is known that electrophilic substitution reactions tend to occur preferentially at the C4 position.

Beyond FMO analysis, DFT calculations can yield various reactivity descriptors that quantify a molecule's chemical behavior. These descriptors provide a more nuanced view of reactivity than simple orbital analysis.

Table 2: Key Reactivity Descriptors Calculated from DFT

DescriptorSymbolInterpretation
Ionization PotentialIThe energy required to remove an electron (approximated by -EHOMO).
Electron AffinityAThe energy released when an electron is added (approximated by -ELUMO).
Chemical HardnessηMeasures resistance to change in electron distribution. Calculated as (I - A) / 2. A larger value indicates greater stability.
Electrophilicity IndexωMeasures the propensity of a species to accept electrons. A higher value indicates a better electrophile.
These descriptors are commonly used to compare the reactivity of a series of related compounds.

These computational tools help chemists predict how a molecule might be metabolized, where it might be susceptible to degradation, or how to design a synthetic route by identifying the most reactive sites for functionalization.

Molecular Docking and Ligand-Target Interaction Analysis

One of the most powerful applications of molecular modeling in drug discovery is molecular docking. This technique predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a biological target, typically a protein or enzyme. The goal is to find a binding mode with a low "docking score," which estimates the binding affinity.

Analogues of this compound have been extensively studied using molecular docking. For example, 5-phenyl-1H-pyrazole-3-carboxamide derivatives, which are structurally very similar, have been identified as potential inhibitors of Factor XIa (FXIa), a key target for developing anticoagulant drugs. eurasianjournals.com In these studies, the pyrazole scaffold was docked into the FXIa active site. The results revealed key interactions responsible for binding, such as hydrogen bonds between the pyrazole's nitrogen atoms or the carboxamide group and specific amino acid residues in the protein's binding pocket (e.g., Tyr58B, Thr35).

Similarly, other pyrazole derivatives have been docked into the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to explore their potential as anticancer agents. github.com These docking studies guide the structure-activity relationship (SAR) analysis, helping researchers understand why certain substitutions on the pyrazole ring lead to higher or lower potency. This knowledge is then used to rationally design new analogues with improved binding affinity and selectivity.

Table 3: Example of Key Interactions from Molecular Docking of a Pyrazole Analogue

Target ProteinLigand MoietyInteracting Residue (Amino Acid)Type of Interaction
Factor XIaCarboxamideTyr58BHydrogen Bond
Factor XIaCarboxamideThr35Hydrogen Bond
VEGFR-2Pyrazole NHGlu917Hydrogen Bond
VEGFR-2Phenyl RingVal848Hydrophobic Interaction
This table summarizes typical interactions identified in docking studies of pyrazole derivatives with protein kinases and proteases. github.com

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This method is instrumental in understanding the structure-activity relationships (SAR) of a series of compounds and in prioritizing candidates for further experimental testing.

In a study focused on a series of 5-aryl-1H-pyrazole-3-carboxylic acids , which are structurally related to this compound, molecular docking was employed to elucidate their selective inhibition of human carbonic anhydrase (hCA) isoforms. bg.ac.rs The investigation revealed that these compounds displayed selective inhibitory action against the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II, with inhibition constants (Ki) in the micromolar range. bg.ac.rs

The docking experiments provided a rational explanation for this selectivity. The carboxylate group of the pyrazole acids was predicted to coordinate with the zinc ion in the active site of the carbonic anhydrases, a key interaction for inhibition. The differential binding affinities among the isoforms were attributed to the specific interactions of the 5-aryl substituent with the amino acid residues lining the active site cavity. For instance, derivatives with bulkier substituents at the para-position of the phenyl ring showed higher affinity for hCA XII, while those with alkyl groups at both ortho- and meta-positions were more potent inhibitors of hCA IX. bg.ac.rs These findings underscore the importance of the substituent at the 5-position of the pyrazole ring in determining the binding affinity and selectivity.

The predicted binding affinities from docking studies are often expressed as scoring functions, which estimate the free energy of binding. For a series of pyrazoline derivatives, docking studies against cyclooxygenase-II (COX-II) suggested that compounds with favorable binding energies were potential anti-inflammatory agents. researchgate.net Similarly, for a series of pyrazole-carboxamides, molecular docking was used to predict their binding to DNA, with the calculated binding energies correlating with their observed antiproliferative activity. jst.go.jp

Table 1: Inhibitory Activity (Ki in µM) of Selected 5-Aryl-1H-pyrazole-3-carboxylic Acids against Human Carbonic Anhydrase Isoforms. bg.ac.rs

Compound (Substituent on 5-phenyl ring)hCA IhCA IIhCA IXhCA XII
4-Methyl>100>1002515
4-Ethyl>100>1001810
4-Propyl>100>100128
4-Butyl>100>100104
2,3-Dimethyl>100>100535
2,5-Dimethyl>100>100840

Virtual Screening Approaches for Analog Discovery

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the cost and time associated with experimental high-throughput screening. VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is the most common SBVS method, where a library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinities. This approach has been successfully applied to identify novel inhibitors for various targets using a pyrazole scaffold. For example, a virtual screening of pyrazole derivatives of usnic acid was conducted to identify potential anti-hyperglycemic agents targeting the peroxisome proliferator-activated receptor γ (PPARγ). bg.ac.rs

Ligand-based virtual screening, on the other hand, utilizes the knowledge of known active compounds to identify new ones with similar properties. This method is particularly useful when the 3D structure of the target is not available. Common LBVS techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target. This model can then be used as a 3D query to search chemical databases for molecules that match these features. For instance, pharmacophore-based virtual screening combined with molecular docking was used to identify dual inhibitors of Janus kinases (JAK) 2 and 3 from a library of pyrazolone (B3327878) derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds. 2D-QSAR and 3D-QSAR studies have been performed on various pyrazole derivatives to guide the design of more potent analogues. For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors helped in designing new compounds with potentially high potency. researchgate.netnih.gov

The discovery of analogues for this compound could be pursued through a combination of these virtual screening approaches. A typical workflow would involve:

Library Design and Preparation: A virtual library of analogues could be generated by modifying the phenethyl group, the pyrazole core, and the carboxylic acid moiety.

Structure-Based Screening: If the 3D structure of the intended biological target is known, molecular docking could be used to screen the library and prioritize compounds with the best-predicted binding affinities.

Ligand-Based Screening: If a set of known active analogues exists, a pharmacophore model could be developed and used to screen larger databases. Alternatively, a QSAR model could be built to predict the activity of the designed analogues.

ADMET Prediction: The promising candidates from the screening would be subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.

Hit Selection and Experimental Validation: The final set of prioritized compounds would then be synthesized and evaluated in biological assays to confirm their activity.

Table 2: Example of a Virtual Screening Workflow for Analog Discovery

StepMethodDescription
1Library GenerationCreate a virtual library of analogues of this compound by varying substituents.
2Molecular DockingDock the library against the 3D structure of the target protein to predict binding modes and affinities.
3Pharmacophore ModelingIf known active compounds exist, generate a pharmacophore model and screen databases for molecules with similar features.
4QSAR AnalysisDevelop a QSAR model based on a training set of compounds with known activity to predict the potency of new analogues.
5ADMET ProfilingPredict the pharmacokinetic and toxicological properties of the top-ranked compounds from screening.
6Synthesis and BioassaySynthesize and experimentally test the most promising candidates to validate the computational predictions.

Structure Activity Relationship Sar Studies of 5 Phenethyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring System on Biological Activity

The substituent at the N1 position of the pyrazole ring plays a significant role in modulating biological activity, primarily by influencing hydrogen bonding capabilities and steric interactions within a target's binding site. The N-unsubstituted (N1-H) pyrazole acts as a hydrogen bond donor, a feature that can be critical for anchoring the molecule to a biological target. acs.org

In several classes of pyrazole-based inhibitors, retaining the N1-H motif is essential for potency. For instance, in a series of pyrazole sulfonamides developed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, substitution at the N1 position was found to be detrimental to activity. acs.org This suggests that the N1 proton is involved in a key hydrogen bond interaction with the enzyme. Similarly, for a series of 3,5-diphenylpyrazole (B73989) inhibitors of meprin α and β, the N-unsubstituted analog (7a) was highly potent, whereas the introduction of a methyl or phenyl group at the N1 position led to a 4- to 6-fold decrease in activity. nih.gov

Conversely, in other contexts, N-alkylation can be beneficial. For a series of cyclin-dependent kinase (CDK) inhibitors, N-methylation of the pyrazole ring was found to be more appropriate than N-acylation and led to a selective CDK4 inhibitor. nih.gov This highlights that the optimal N1 substituent is target-dependent, and its role can only be determined through systematic investigation for each class of compounds.

Table 1: Impact of N1-Substitution on Meprin Inhibition by 3,5-Diphenylpyrazole Analogs This table presents data on an analogous 3,5-diphenylpyrazole system to illustrate the potential impact of N1 substitution.

Compound IDN1-Substituent (R¹)Meprin α Kᵢ (nM)Meprin β Kᵢ (nM)
7a H1.834
21a Methyl11120
21b Phenyl7.6210
Data sourced from a study on meprin inhibitors. nih.gov

The substituents at the C3 and C5 positions of the pyrazole ring are pivotal in defining the molecule's activity and selectivity profile. These positions project into distinct pockets of a target binding site, and the nature of the substituents dictates the interactions that can be formed.

The C5 position, occupied by the phenethyl group in the parent compound, is crucial for establishing interactions, often within hydrophobic pockets. In studies of analogous 3,5-diarylpyrazoles as meprin inhibitors, replacing one of the phenyl groups with smaller substituents like a methyl or benzyl (B1604629) group resulted in a decrease in inhibitory activity. nih.gov However, a cyclopentyl group at this position yielded activity similar to the diphenyl analog, indicating that a bulky, lipophilic group is well-tolerated and likely optimal for fitting into the S1' subsite of the enzyme. nih.gov

For a series of 5-aryl-1H-pyrazole-3-carboxylic acids investigated as human carbonic anhydrase (hCA) inhibitors, the substitution pattern on the 5-phenyl ring was critical for isoform selectivity. Derivatives with bulkier substituents (e.g., alkyl groups) in the para-position of the phenyl ring were more potent inhibitors of hCA XII, whereas derivatives with substituents in the ortho- and meta-positions showed better inhibition of hCA IX. nih.gov This demonstrates how subtle changes to the C5-substituent can fine-tune selectivity.

The C3 position is occupied by the carboxylic acid, a group whose role is discussed in detail in section 6.2. Its modification into other functionalities like esters or amides also significantly alters the biological profile. nih.govresearchgate.net

Contribution of the Carboxylic Acid Moiety to Biological Interactions

The carboxylic acid group at the C3 position is a key pharmacophoric feature for many pyrazole-based inhibitors. Its ability to exist in an anionic carboxylate form at physiological pH allows it to form strong ionic interactions and hydrogen bonds with complementary residues (e.g., arginine, lysine) in a target's active site. nih.gov

The importance of this acidic moiety is often demonstrated by comparing the activity of the parent acid with its neutral ester or amide derivatives. For example, studies on various enzyme inhibitors have shown that converting the carboxylic acid to its corresponding ethyl ester can lead to a significant loss of activity, confirming the acid's role in binding. nih.govresearchgate.net However, in some cases, ester derivatives can act as prodrugs, which are converted to the active carboxylic acid in vivo.

Bioisosteric replacement is a common strategy in medicinal chemistry to mitigate issues associated with carboxylic acids (such as poor membrane permeability or rapid metabolism) while retaining the key binding interactions. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. In a series of pyrazole-based AMPA receptor antagonists, replacement of a carboxymethyl group with a 1H-tetrazol-5-ylmethyl group resulted in a significant increase in potency, highlighting the success of this strategy. Current time information in Merrimack County, US. Similarly, pyrazole-3-carboxamide derivatives have been explored as replacements for the carboxylic acid, leading to compounds with different biological activities and selectivity profiles. nih.gov

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

Original GroupBioisostere ExampleRationale for ReplacementPotential Outcome
Carboxylic Acid (-COOH)TetrazoleSimilar acidity and hydrogen bonding pattern.Improved metabolic stability and cell permeability. Current time information in Merrimack County, US.
Carboxylic Acid (-COOH)Amide (-CONH₂)Maintains hydrogen bonding capability, but is neutral.Altered binding interactions; can serve as a scaffold for further substitution. nih.gov
Carboxylic Acid (-COOH)Ester (-COOR)Neutral; can act as a prodrug.Increased lipophilicity and membrane permeability; often inactive until hydrolyzed to the acid. nih.gov

Systematic Modifications of the Phenethyl Side Chain

The phenethyl side chain at the C5 position is a critical determinant of activity, primarily through its interactions with hydrophobic regions of the binding site. Both the length of the alkyl linker and the substitution pattern on the terminal phenyl ring have been subjects of SAR studies.

The two-carbon linker of the phenethyl group provides a specific spatial separation between the pyrazole core and the terminal phenyl ring. Altering this length can significantly impact how well the molecule fits into its binding site. Studies on analogous systems have shown that linker length is a sensitive parameter. For instance, in a series of thioether-bridged N-phenylpyrazole insecticides, derivatives with a two-atom spacer between the pyrazole and an aromatic ring showed higher activity than those with a three-atom spacer. researchgate.net This suggests that an optimal distance is required to position the terminal ring for favorable interactions. Conversely, other studies have found that lengthening an aliphatic chain on a pyrazole core can sometimes lead to increased anti-inflammatory activity, indicating that the ideal linker length is target-specific. mdpi.com The introduction of branching on the alkyl linker would be expected to restrict conformational flexibility and could either enhance or decrease potency depending on whether the resulting conformation is favorable for binding.

Placing substituents on the terminal phenyl ring of the phenethyl group is a classic strategy to probe the electronic and steric requirements of the hydrophobic binding pocket. The addition of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can influence properties such as lipophilicity and the potential for specific interactions like halogen bonding or hydrogen bonding.

In a study of 5-aryl-1H-pyrazole-3-carboxylic acids as carbonic anhydrase inhibitors, a wide range of substituents were placed on the 5-phenyl ring. nih.gov The results showed that both the position and nature of the substituent had a profound effect on inhibitory activity and isoform selectivity. For example, a 4-n-pentyl substituent led to a high affinity for the hCA XII isoform, while a 3,5-dimethyl substitution pattern was favorable for hCA IX inhibition. nih.gov In a separate study on anti-HIV phenylpyrazole derivatives, optimization of the terminal aryl group led to a potent compound featuring a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group, demonstrating that extensive hydrophobic interactions and specific halogen contacts can dramatically improve potency. nih.gov

Table 3: Impact of Phenyl Ring Substitution on Carbonic Anhydrase XII Inhibition This table presents data from a study on 5-phenyl-1H-pyrazole-3-carboxylic acids to illustrate the effects of substitution on the terminal aryl ring.

Compound5-Phenyl Substituent (R)hCA XII Inhibition (Kᵢ, µM)
Unsubstituted H25.1
Alkyl 4-n-Pentyl4.0
Alkyl 3,5-Dimethyl44.5
Halogen 4-Chloro19.9
Halogen 4-Bromo16.5
Alkoxy 4-Methoxy31.5
Data sourced from a study on carbonic anhydrase inhibitors. nih.gov

Stereochemical Effects on Activity in Chiral Analogues

Detailed research and publicly available data focusing specifically on the stereochemical effects of chiral analogues of 5-phenethyl-1H-pyrazole-3-carboxylic acid are limited. While the existence of optically active (R)- and (S)-isomers of this compound is acknowledged in scientific literature, including methods for their preparation via chiral synthons, chiral reagents, or resolution using conventional techniques, specific studies detailing and comparing the biological activities of these individual enantiomers could not be identified in a comprehensive search of available resources.

The field of medicinal chemistry widely recognizes that the three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets, which are themselves chiral. This principle suggests that the enantiomers of this compound would likely exhibit different potencies, efficacies, or metabolic profiles. However, without specific research data, any discussion on this topic would be purely speculative.

For a comprehensive understanding of the structure-activity relationship concerning stereochemistry, studies involving the separation of the enantiomers and the subsequent evaluation of their individual biological activities would be required. Such studies would typically provide data in the form of IC50 or Ki values for each stereoisomer against a specific biological target.

Data Table: Stereochemical Effects on Activity

CompoundStereochemistryActivity Data (e.g., IC50, Ki)Target
Data Not Available(R)-enantiomerNot AvailableNot Available
Data Not Available(S)-enantiomerNot AvailableNot Available

As indicated in the table, no specific data on the differential activity of the chiral analogues of this compound is currently available in the public domain. Further research is necessary to elucidate the impact of stereochemistry on the biological activity of this compound.

The 5 Phenethyl 1h Pyrazole 3 Carboxylic Acid Scaffold in Pre Clinical Research and Compound Design

Pyrazole (B372694) Carboxylic Acids as Privileged Scaffolds in Drug Discovery Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its presence in a multitude of approved drugs and biologically active compounds. dergipark.org.trnih.gov This five-membered aromatic ring system can act as a versatile scaffold, allowing for substitutions at various positions to modulate pharmacological activity. nih.govmdpi.com The inclusion of a carboxylic acid group further enhances the drug-like properties of the pyrazole core, providing a key interaction point for biological targets and improving physicochemical properties such as solubility. nih.govresearchgate.net

The "privileged" status of the pyrazole scaffold is evidenced by its presence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. The ability of the pyrazole ring to serve as a bioisostere for other aromatic systems, such as benzene, while offering improved properties like lower lipophilicity, further underscores its value in drug design. nih.gov

The carboxylic acid moiety, in particular, is a common feature in many successful drugs, acting as a crucial hydrogen bond donor and acceptor, which can facilitate strong and specific interactions with biological receptors and enzymes. nih.gov The combination of the stable pyrazole ring and the functional carboxylic acid group creates a powerful pharmacophore that has been extensively explored in preclinical and clinical research.

Design Principles for Developing Novel Pyrazole-Based Research Probes

The design of novel research probes based on the pyrazole-3-carboxylic acid scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies. These studies systematically alter the substituents on the pyrazole ring to optimize potency, selectivity, and pharmacokinetic properties.

For the 5-substituted-1H-pyrazole-3-carboxylic acid framework, key positions for modification include the N1 position of the pyrazole ring, the C5 position, and the carboxylic acid at C3.

Substitution at the N1 Position: The nitrogen at the 1-position of the pyrazole ring is a common site for modification. Introducing different substituents can significantly impact the compound's biological activity. For example, the nature of the substituent at N1 can influence the orientation of the molecule within a binding pocket and can be tailored to enhance interactions with specific amino acid residues.

Variation at the C5 Position: The substituent at the C5 position plays a crucial role in determining the compound's pharmacological profile. In the case of 5-phenethyl-1H-pyrazole-3-carboxylic acid, the phenethyl group provides a lipophilic and aromatic moiety that can engage in hydrophobic and pi-stacking interactions with target proteins. SAR studies on related 5-aryl-pyrazole derivatives have shown that modifications to the aryl group can dramatically alter activity. For instance, the introduction of different substituents on the phenyl ring can modulate potency and selectivity for various targets, including cannabinoid receptors and kinases. nih.govnih.gov The flexibility of the ethyl linker in the phenethyl group also allows for conformational adaptability, which can be advantageous for binding to diverse protein targets.

Modification of the Carboxylic Acid Group: The carboxylic acid at the C3 position is a key pharmacophoric feature. It can be converted to various derivatives, such as esters or amides, to create prodrugs with improved cell permeability or to fine-tune the molecule's interaction with its target. For example, the synthesis of pyrazole-3-carboxamide derivatives has been a successful strategy in the development of potent enzyme inhibitors.

A general synthetic approach to 5-substituted-1H-pyrazole-3-carboxylates often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or a substituted hydrazine. nih.gov For instance, a substituted ethyl 2,4-dioxobutanoate can be reacted with hydrazine to yield the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.

Table 1: Key Positions for Modification on the this compound Scaffold

PositionType of ModificationPotential Impact
N1 Alkylation, ArylationModulate binding orientation, improve pharmacokinetic properties
C5 (Phenethyl group) Substitution on the phenyl ringEnhance potency and selectivity through specific interactions
Modification of the ethyl linkerAlter conformational flexibility
C3 (Carboxylic acid) Esterification, AmidationCreate prodrugs, fine-tune target interactions

Emerging Research Directions for this compound Analogues

While specific preclinical data for this compound is not extensively reported in publicly available literature, the broad biological activities of related pyrazole derivatives point towards several promising research directions for its analogues.

The versatility of the pyrazole scaffold suggests that analogues of this compound could be investigated for a wide range of therapeutic targets. Given that various pyrazole derivatives have shown activity as kinase inhibitors, it is plausible that analogues of this compound could be explored for applications in oncology. nih.gov The phenethyl group could potentially be optimized to target the ATP-binding site of specific kinases.

Furthermore, the structural similarity to known cannabinoid receptor modulators suggests that this scaffold could be a starting point for developing novel agents targeting the endocannabinoid system, with potential applications in pain management, appetite regulation, and neurological disorders. nih.gov The anti-inflammatory properties observed in many pyrazole carboxylic acid derivatives also open the door to investigating these analogues for the treatment of inflammatory conditions. nih.gov

Another emerging area is the development of pyrazole-based compounds as neuroprotective agents. Certain pyrazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, suggesting a potential role in treating neurodegenerative diseases like Parkinson's and Alzheimer's. The exploration of this compound analogues in this context could yield novel central nervous system (CNS) drug candidates.

Finally, the development of fluorescent probes for bioimaging is another exciting research direction. The pyrazole core can be incorporated into larger molecular structures designed to exhibit fluorescence upon binding to a specific biological target, enabling the visualization of cellular processes in real-time.

Table 2: Potential Therapeutic Targets for this compound Analogues

Therapeutic AreaPotential Molecular Target(s)
Oncology Protein Kinases
Pain and Inflammation Cannabinoid Receptors, Cyclooxygenases
Neurodegenerative Diseases Monoamine Oxidase (MAO)
Infectious Diseases Bacterial or Viral Enzymes

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-phenethyl-1H-pyrazole-3-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation or multi-step functionalization of pyrazole precursors. For example:

  • Cyclocondensation : Ethyl 2-cyano-3-ethoxyacrylate reacts with substituted hydrazines under reflux in alcoholic media to form pyrazole cores .
  • Functionalization : Difluoromethylation of pyrazole intermediates using reagents like difluoroacetic acid derivatives under catalytic conditions (e.g., Pd or Cu catalysts) introduces fluorinated groups at the 5-position .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) are critical for yield and purity. For instance, refluxing in ethanol for 6–8 hours yields ~70–80% purity, requiring subsequent recrystallization or chromatography .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carboxylic acid (–COOH) stretches (1700–1750 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • ¹H-NMR : Confirms substituent positions (e.g., phenethyl protons at δ 2.8–3.2 ppm as triplets, pyrazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, while fragmentation patterns confirm structural motifs .

Q. How are purity and stability assessed for pyrazole-carboxylic acid derivatives?

  • Methodological Answer :

  • Elemental Analysis : Matches experimental C, H, N, and O percentages to theoretical values (tolerances ≤0.4%) .
  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) over 4–8 weeks identifies decomposition products .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines crystal structures using X-ray diffraction data. High-resolution (<1.0 Å) datasets improve accuracy for hydrogen bonding and torsion angle analysis .
  • Twinned Data Handling : SHELXD and SHELXE address twinning in macromolecular crystals by iterative phase improvement .
  • Validation Tools : PLATON checks for voids, symmetry errors, and hydrogen-bonding consistency .

Q. What strategies address contradictory pharmacological data in pyrazole-carboxylic acid studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
  • Off-Target Screening : Use kinase or receptor panels to rule out non-specific binding .
  • Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Q. How are reactive intermediates handled during the synthesis of this compound?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) for handling acid chlorides or anhydrides .
  • Spill Management : Absorbents (e.g., vermiculite) neutralize leaks; avoid aqueous drains to prevent environmental contamination .
  • Stabilization : Low-temperature storage (−20°C) and inert atmospheres (N2) prevent decomposition of nitro or sulfhydryl intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.